molecular formula C7H8N2S B1274212 2-(Pyridin-2-yl)ethanethioamide CAS No. 26414-86-8

2-(Pyridin-2-yl)ethanethioamide

Cat. No. B1274212
CAS RN: 26414-86-8
M. Wt: 152.22 g/mol
InChI Key: GRQAYQPAICYODT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)ethanethioamide is a compound that features a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, attached to an ethanethioamide moiety. This structure is related to various compounds that have been studied for their chemical and physical properties, as well as their potential applications in different fields such as polymer science, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of the pyridine ring or its derivatives. For instance, 2-(pyridin-2-yl)ethyl methacrylate, a derivative of 2-(pyridin-2-yl)ethanol, was synthesized and used as a protecting group for methacrylic acid, which could be removed after polymerization . Similarly, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst . These methods demonstrate the versatility of pyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was determined using spectroscopic methods and elemental analysis . Additionally, the conformational preferences of isomeric N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides were investigated through crystallographic and DFT studies, revealing planar and orthogonal conformations depending on the isomer .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. Acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . The reactivity of these compounds under different conditions highlights the potential for diverse chemical transformations involving pyridine-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the spin crossover behavior of thioamide-functionalized 2,6-bis(pyrazol-1-yl)pyridine iron(II) complexes was studied, showing transitions between low and high spin states at temperatures above room temperature . The experimental and theoretical studies of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone provided insights into its vibrational assignments, molecular orbital energies, and thermodynamic properties .

Scientific Research Applications

Directing Group in C-H Amination

2-(Pyridin-2-yl)aniline, related to 2-(Pyridin-2-yl)ethanethioamide, has been explored as a directing group in C-H amination. This involves the effective amination of β-C(sp2)-H bonds in benzamide derivatives using cupric acetate. This process demonstrates good functional group tolerance and can occur in air, expanding the possibilities for efficient and diverse amination reactions (Zhao et al., 2017).

Corrosion Inhibition on Mild Steel

The compound has been studied in the context of corrosion inhibition. Schiff base complexes, including derivatives of 2-(Pyridin-2-yl)ethanethioamide, have shown significant corrosion inhibition properties on mild steel in acidic environments. This research bridges the gap between coordination chemistry and corrosion engineering, providing valuable insights for materials protection (Das et al., 2017).

Catalysts in Methoxycarbonylation of Olefins

Palladium(II) complexes of ligands related to 2-(Pyridin-2-yl)ethanethioamide have been utilized as catalysts in the methoxycarbonylation of olefins. This process is significant for the production of esters from olefins, demonstrating the compound's role in facilitating efficient and selective catalytic reactions (Zulu et al., 2020).

DNA Binding and Nuclease Activity

Cu(II) complexes of 2-(Pyridin-2-yl)ethanethioamide and its derivatives have shown effective DNA binding and nuclease activity. These complexes demonstrate a propensity for groove and/or surface binding to DNA, offering potential applications in the study of DNA-protein interactions and in the development of therapeutic agents (Kumar et al., 2012).

Ethylene Oligomerization

Nickel(II) complexes involving derivatives of 2-(Pyridin-2-yl)ethanethioamide have been studied for their role in ethylene oligomerization. These complexes facilitate the production of ethylene dimers and other oligomers, highlighting the compound's importance in industrial applications related to polymer production (Nyamato et al., 2016).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye .

properties

IUPAC Name

2-pyridin-2-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAYQPAICYODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181010
Record name 2-Pyridineacetamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)ethanethioamide

CAS RN

26414-86-8
Record name 2-Pyridineethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26414-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetamide, thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026414868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridineacetamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)ethanethioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Gaba, C Mohan - Medicinal Chemistry Research, 2016 - Springer
Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery. …
Number of citations: 287 link.springer.com
L Gan, Y Gao, L Wei, JP Wan - The Journal of Organic Chemistry, 2018 - ACS Publications
An unprecedented method for cleaving the C═C bond in N,N-disubstituted enaminones in the presence of elemental sulfur and N,N-dimethyl-4-aminopyridine is disclosed. Without …
Number of citations: 52 pubs.acs.org
JM Shin, G Sachs - Digestive diseases and sciences, 2006 - Springer
Gastric acid is secreted by parietal cells in the stomach. These have two known acid stimulatory receptors, the H2 receptor and the muscarinic M3 receptor. Gastrin, the major endocrine …
Number of citations: 38 link.springer.com
Y Sun, H Jiang, W Wu, W Zeng, J Li - Organic & Biomolecular …, 2014 - pubs.rsc.org
We herein describe a novel method for the synthesis of thioamides by a three component condensation of alkynyl bromides, amines, and Na2S·9H2O. The developed method is …
Number of citations: 30 pubs.rsc.org
P Zhang, W Chen, M Liu, H Wu - The Journal of organic chemistry, 2018 - ACS Publications
Three component reactions of olefins, amines, and sulfur were studied. Thioamidation of styrenes is base-controlled, and 2-phenylethanethioamides and benzothioamides were …
Number of citations: 23 pubs.acs.org

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